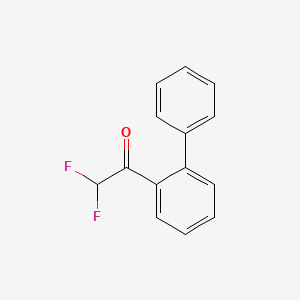
1-Biphenyl-2-yl-2,2-difluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Biphenyl-2-yl-2,2-difluoro-ethanone is a chemical compound characterized by the presence of a biphenyl group and two fluorine atoms attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Biphenyl-2-yl-2,2-difluoro-ethanone can be synthesized through various methods, including the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Biphenyl-2-yl-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Reduction: Biphenyl-2-yl-2,2-difluoroethanol.
Oxidation: Biphenyl-2-yl-2,2-difluoroacetic acid.
Scientific Research Applications
1-Biphenyl-2-yl-2,2-difluoro-ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Biphenyl-2-yl-2,2-difluoro-ethanone involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
1-([1,1’-Biphenyl]-2-yl)ethanone: Similar structure but lacks the fluorine atoms, resulting in different chemical and biological properties.
2,2’-Difluoro-1,1’-biphenyl: Contains the biphenyl and fluorine moieties but lacks the ethanone group, leading to distinct reactivity and applications.
Uniqueness: 1-Biphenyl-2-yl-2,2-difluoro-ethanone stands out due to the combination of the biphenyl group, fluorine atoms, and ethanone moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H10F2O |
|---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H10F2O/c15-14(16)13(17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H |
InChI Key |
PTXUHOWMVISYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















